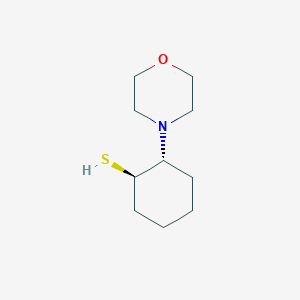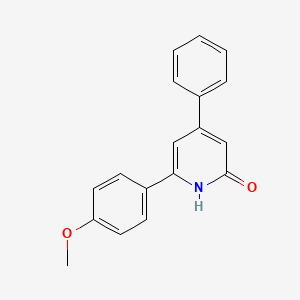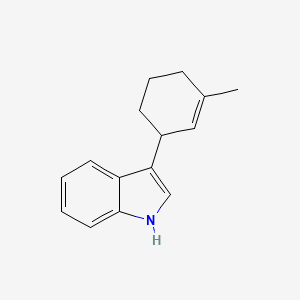
(1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol is a chiral compound featuring a morpholine ring attached to a cyclohexane ring with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and morpholine.
Formation of Intermediate: Cyclohexanone undergoes a reaction with morpholine to form a morpholinyl cyclohexanol intermediate.
Thiol Introduction: The intermediate is then treated with a thiolating agent, such as thiourea, under acidic conditions to introduce the thiol group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the morpholine ring or the cyclohexane ring.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified morpholine or cyclohexane derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The morpholine ring may also interact with specific binding sites, modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(Piperidin-4-yl)cyclohexane-1-thiol: Similar structure but with a piperidine ring instead of a morpholine ring.
(1R,2R)-2-(Pyrrolidin-4-yl)cyclohexane-1-thiol: Similar structure but with a pyrrolidine ring.
Uniqueness
(1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
169191-81-5 |
|---|---|
Molecular Formula |
C10H19NOS |
Molecular Weight |
201.33 g/mol |
IUPAC Name |
(1R,2R)-2-morpholin-4-ylcyclohexane-1-thiol |
InChI |
InChI=1S/C10H19NOS/c13-10-4-2-1-3-9(10)11-5-7-12-8-6-11/h9-10,13H,1-8H2/t9-,10-/m1/s1 |
InChI Key |
RNTJXKXDVNMADI-NXEZZACHSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2CCOCC2)S |
Canonical SMILES |
C1CCC(C(C1)N2CCOCC2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate](/img/structure/B12558852.png)
![N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12558870.png)




![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)


![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)

![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)

